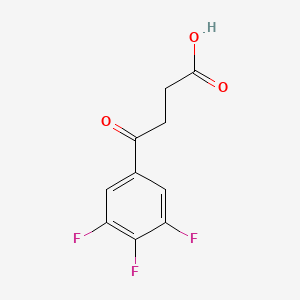

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid

Descripción

Propiedades

IUPAC Name |

4-oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPDWQVIJKURPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645311 | |

| Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-87-2 | |

| Record name | 4-Oxo-4-(3,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves the following steps :

Starting Materials: 3,4,5-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc.

Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) to obtain ethyl 4-(3,4,5-trifluorophenyl)-3-oxo-butanoate.

Hydrolysis: The ester is then hydrolyzed using a sodium hydroxide solution, followed by acidification with diluted hydrochloric acid to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

Oxidation: Formation of 4-(3,4,5-trifluorophenyl)butanoic acid.

Reduction: Formation of 4-hydroxy-4-(3,4,5-trifluorophenyl)butyric acid.

Substitution: Formation of various substituted trifluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Synthesis of DPP-4 Inhibitors

One of the primary applications of 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is its role as an intermediate in the synthesis of sitagliptin, a well-known DPP-4 inhibitor approved for the treatment of type 2 diabetes. Sitagliptin works by increasing insulin secretion and decreasing glucagon release, thus improving glycemic control in patients. The synthesis involves several steps where this compound is converted into sitagliptin through various chemical reactions .

Development of New Drug Candidates

Recent studies have explored modifying the structure of 3-amino-4-(2,4,5-trifluorophenyl)butyric acid (a related compound) to enhance its hypoglycemic effects. For instance, combining it with menthol led to the creation of a new candidate drug that demonstrated significant antidiabetic activity in animal models . This highlights the potential for derivatives of this compound to serve as bases for novel therapeutic agents.

Case Study 1: Hypoglycemic Activity

A study focused on synthesizing a new drug candidate by modifying 3-amino-4-(2,4,5-trifluorophenyl)butyric acid with menthol. The resulting compound exhibited significant hypoglycemic effects in diabetic mice at doses as low as 10 mg/kg. This study underscores the potential of trifluorophenyl derivatives in developing effective diabetes treatments .

Case Study 2: DPP-4 Inhibition

As an essential intermediate in sitagliptin synthesis, this compound has been extensively studied for its role in enhancing the pharmacological profile of DPP-4 inhibitors. Research indicates that modifications to this compound can lead to improved efficacy and reduced side effects when used in diabetes management therapies .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid involves its interaction with various molecular targets and pathways . The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity.

Comparación Con Compuestos Similares

Fluorinated Aromatic Derivatives

4-Oxo-4-(4-trifluoromethylphenyl)butyric acid (CAS 58457-56-0)

- Molecular Formula : C₁₁H₉F₃O₃

- Molecular Weight : 246.18

- Key Differences : The 4-trifluoromethylphenyl group introduces a strong electron-withdrawing CF₃ substituent at the para position, altering electronic density compared to the 3,4,5-trifluorophenyl group. This may reduce ring acidity and influence binding interactions in biological systems .

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid Molecular Formula: C₁₅H₁₇F₃N₂O₄ (Boc-protected) Molecular Weight: ~370.3 Key Differences: The amino group at position 3 and Boc protection enhance solubility and enable peptide coupling, critical for enzymatic synthesis of sitagliptin intermediates (82% conversion efficiency) .

Non-Fluorinated Aromatic Derivatives

4-Oxo-4-(3,4,5-trimethoxyphenyl)butyric acid (CAS 5101-00-8)

- Molecular Formula : C₁₃H₁₆O₆

- Molecular Weight : 268.26

- Key Differences : Methoxy groups are electron-donating, increasing hydrophilicity (pKa ~4.44) compared to fluorine’s electron-withdrawing effects. This compound’s higher solubility may suit formulations requiring rapid dissolution .

4-Oxo-4-(4-pentylphenyl)butyric acid (CAS 64779-07-3)

- Molecular Formula : C₁₅H₂₀O₃

- Molecular Weight : 248.32

- Key Differences : The pentyl chain enhances lipophilicity, favoring membrane permeability but reducing aqueous solubility. Such analogs are less common in pharmaceuticals but may find use in hydrophobic drug delivery systems .

Physicochemical Comparison Table

Actividad Biológica

4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a butyric acid derivative with a trifluorophenyl substitution, which significantly influences its reactivity and pharmacological properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing metabolic stability and altering biological activity.

The molecular formula of this compound is C₁₃H₉F₃O₃, with a molecular weight of approximately 288.27 g/mol. Its structure includes a ketone functional group, which allows it to undergo various chemical reactions such as oxidation and reduction.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉F₃O₃ |

| Molecular Weight | 288.27 g/mol |

| Functional Groups | Ketone, Carboxylic Acid |

| Lipophilicity | High |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Studies suggest that it may act as an inhibitor or modulator in several biological pathways, particularly in relation to enzyme interactions.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. This inhibition can lead to increased insulin secretion and improved glycemic control in diabetic models .

- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects through the modulation of histone deacetylases (HDACs), which play a crucial role in gene expression related to inflammatory responses .

- Antioxidant Properties : The trifluoromethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

Case Studies

- DPP-4 Inhibition : A study highlighted that derivatives of this compound exhibited significant DPP-4 inhibitory activity in vitro and in vivo, leading to improved glycemic control in diabetic mice models .

- Cytotoxicity Against Cancer Cells : In vitro tests demonstrated that this compound showed cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. The mechanism was linked to apoptosis induction through HDAC inhibition .

- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in animal models of colitis, suggesting potential therapeutic applications for inflammatory bowel diseases .

Summary of Biological Activities

Q & A

Q. What are established synthetic routes for 4-Oxo-4-(3,4,5-trifluorophenyl)butyric acid, and what challenges arise during its preparation?

A common method involves condensation of fluorinated phenylacetic acid derivatives with succinic anhydride or related carbonyl reagents. For example, analogous synthesis of 3-oxo-4-(2,4,5-trifluorophenyl)butyric acid benzyl ester starts with 2,4,5-trifluorophenylacetic acid and 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by deprotection . Key challenges include managing the reactivity of the trifluorophenyl group during condensation and ensuring regioselectivity. Purification often requires chromatography or recrystallization to remove byproducts like unreacted fluorophenyl intermediates.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- NMR : The trifluorophenyl group produces distinct splitting patterns in NMR (e.g., coupling constants between fluorine atoms). NMR will show signals for the ketone-adjacent methylene group (~2.5–3.5 ppm) and aromatic protons influenced by fluorine substituents .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., ), while fragmentation patterns help identify the ketone and fluorophenyl moieties .

- FT-IR : A strong carbonyl stretch (~1700–1750 cm) confirms the ketone group, while carboxylic acid O-H stretches (~2500–3000 cm) may appear if the compound is protonated .

Q. What are the key reactivity trends of the trifluorophenyl group in this compound under nucleophilic or electrophilic conditions?

The electron-withdrawing fluorine atoms on the phenyl ring deactivate it toward electrophilic substitution but enhance stability against oxidation. Nucleophilic attacks (e.g., Grignard additions to the ketone) are favored at the carbonyl group, while the fluorophenyl group remains inert under mild conditions. However, harsh reducing agents (e.g., LiAlH) may reduce the ketone to a secondary alcohol, altering downstream applications .

Advanced Research Questions

Q. How can enantiomeric purity of chiral derivatives of this compound be achieved and validated?

Chiral resolution techniques, such as diastereomeric salt formation with dibenzoyl-L-tartaric acid, are effective for separating enantiomers . Advanced HPLC methods using chiral stationary phases (e.g., amylose- or cellulose-based columns) can resolve stereoisomers, with validation via circular dichroism (CD) spectroscopy or X-ray crystallography . Computational modeling (e.g., DFT calculations) predicts the stability of enantiomers and guides solvent selection for crystallization .

Q. What strategies address discrepancies in spectroscopic data for fluorinated analogs of this compound?

Contradictions in NMR shifts may arise from solvent polarity or concentration effects. For example, trifluorophenyl signals can vary by 1–2 ppm in DMSO vs. CDCl. Cross-validation with NMR and X-ray crystallography is recommended. In cases of ambiguous mass spectra, isotopic labeling (e.g., in the ketone) can clarify fragmentation pathways .

Q. How does the fluorination pattern (3,4,5-trifluoro vs. mono-/di-fluoro) influence the compound’s biological activity in drug discovery studies?

The 3,4,5-trifluoro substitution enhances lipophilicity and metabolic stability compared to mono- or di-fluoro analogs, as seen in related compounds like 4-(2-fluorophenyl)-4-oxobutanoic acid. This substitution also increases binding affinity to hydrophobic enzyme pockets, as demonstrated in studies on fluorinated β-ketoacid derivatives targeting bacterial enzymes . Comparative assays (e.g., enzyme inhibition IC) under standardized conditions are critical for structure-activity relationship (SAR) analysis.

Q. What computational methods are suitable for predicting the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ketone reduction or fluorophenyl ring reactions. Molecular docking studies (e.g., AutoDock Vina) predict interactions with biological targets, guiding derivatization strategies. Solvent effects can be simulated using the Conductor-like Screening Model (COSMO) to optimize reaction yields .

Methodological Considerations

- Experimental Design : Include control experiments with non-fluorinated analogs to isolate fluorine-specific effects.

- Data Interpretation : Use fluorinated reference compounds (e.g., 4-oxo-4-(p-tolyl)butyric acid) to benchmark spectral data .

- Safety : Handle fluorinated intermediates in fume hoods due to potential volatility and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.